3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride
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Overview
Description
3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride is a chemical compound with the molecular formula C5H10N2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methyl-3,4-dihydro-2H-pyrrole.
Amination: The pyrrole derivative undergoes amination to introduce the amine group at the 5-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the pyrrolidine ring provides structural stability and reactivity. These interactions can affect biological pathways and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-pyrrol-5-amine;hydrochloride: Similar structure but lacks the methyl group at the 3-position.
Pyrrolidine: The parent compound without the amine substitution.
N-methylpyrrolidine: A methylated derivative with different reactivity.
Uniqueness
3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride is unique due to the presence of both the methyl group and the amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-4-2-5(6)7-3-4;/h4H,2-3H2,1H3,(H2,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGVBOVZONYHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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